1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene
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Overview
Description
1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of two bromine atoms and an ethoxyethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the reaction of 1-bromo-2-ethylbenzene with bromine in the presence of a catalyst to introduce the second bromine atom . The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form 1-ethoxyethylbenzene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in solvents such as ethanol or water.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Products include 1-ethoxyethylbenzene derivatives with different functional groups replacing the bromine atoms.
Oxidation: Products include aldehydes or carboxylic acids derived from the ethoxyethyl group.
Reduction: The major product is 1-ethoxyethylbenzene.
Scientific Research Applications
1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and liquid crystals.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical compounds and drug delivery systems.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the development of chemical probes.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene involves its interaction with various molecular targets and pathways. The bromine atoms and the ethoxyethyl group can participate in electrophilic and nucleophilic reactions, respectively . These interactions can lead to the formation of reactive intermediates that further react with other molecules, resulting in the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-ethylbenzene: Similar structure but lacks the second bromine atom and the ethoxyethyl group.
1-Bromo-2-(2-methoxyethyl)benzene: Similar structure but has a methoxyethyl group instead of an ethoxyethyl group.
1-Bromo-2-(2-chloroethyl)benzene: Similar structure but has a chloroethyl group instead of an ethoxyethyl group.
Uniqueness
1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene is unique due to the presence of both bromine atoms and the ethoxyethyl group, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds.
Properties
Molecular Formula |
C10H12Br2O |
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Molecular Weight |
308.01 g/mol |
IUPAC Name |
1-bromo-2-(2-bromo-1-ethoxyethyl)benzene |
InChI |
InChI=1S/C10H12Br2O/c1-2-13-10(7-11)8-5-3-4-6-9(8)12/h3-6,10H,2,7H2,1H3 |
InChI Key |
QWGIDKGNBOZKOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CBr)C1=CC=CC=C1Br |
Origin of Product |
United States |
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